molecular formula C4H11O4P B10779559 Diethyl hydrogen phosphate CAS No. 53397-17-4

Diethyl hydrogen phosphate

Cat. No.: B10779559
CAS No.: 53397-17-4
M. Wt: 154.10 g/mol
InChI Key: UCQFCFPECQILOL-UHFFFAOYSA-N
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Description

Diethyl hydrogen phosphate, also known as diethyl phosphoric acid, is an organophosphorus compound with the molecular formula C₄H₁₁O₄P. It is a colorless, oily liquid that is soluble in water, alcohols, and ethers. This compound is commonly used as an intermediate in the synthesis of various chemicals and has applications in multiple fields, including agriculture, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl hydrogen phosphate can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol in the presence of a base. The reaction proceeds as follows :

[ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ]

Another method involves the oxidation of diethyl phosphite with potassium permanganate .

Industrial Production Methods

In industrial settings, this compound is typically produced by the reaction of phosphorus oxychloride with ethanol. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Phosphoric acid and ethanol.

    Alcoholysis: Various alkyl phosphates.

    Substitution: Phosphoramidates

Scientific Research Applications

Applications Overview

  • Agricultural Uses
    • Pesticide Metabolite : Diethyl hydrogen phosphate is a breakdown product of several organophosphate pesticides, notably chlorpyrifos. It serves as a biomarker for exposure in agricultural workers and is routinely measured in urine samples to assess pesticide exposure levels .
    • Insecticide Development : As an intermediate in the synthesis of various insecticides, this compound plays a crucial role in developing effective agricultural chemicals that target pests while minimizing environmental impact .
  • Pharmaceutical Industry
    • Intermediate in Drug Synthesis : this compound is utilized as a reactive intermediate in the synthesis of pharmaceuticals, particularly those that require phosphorus-containing compounds for biological activity .
    • Metabolite Studies : Research has identified this compound as a human and mouse metabolite, indicating its relevance in pharmacokinetics and toxicology studies related to organophosphates .
  • Industrial Applications
    • Plastic Additive : It is employed as a plasticizer and antioxidant in the production of plastics, enhancing their durability and resistance to degradation .
    • Solvent and Lubricant : this compound serves as a solvent in various industrial processes and is used in lubricants due to its chemical stability and effectiveness at reducing friction .

Case Study 1: Pesticide Exposure Assessment

A study conducted among agricultural workers demonstrated that urinary levels of this compound correlated with exposure to chlorpyrifos. The findings indicated that monitoring this compound could effectively assess pesticide exposure and its potential health impacts on workers .

Case Study 2: Pharmaceutical Synthesis

Research highlighted the use of this compound as a key intermediate in synthesizing novel pharmaceutical compounds. The study showed that modifying the structure of this compound could lead to the development of new drugs with enhanced efficacy against specific diseases .

Table 1: Summary of Applications

Application AreaSpecific UseNotes
AgriculturePesticide metaboliteBiomarker for chlorpyrifos exposure
PharmaceuticalsIntermediate for drug synthesisImportant for developing phosphorus-containing drugs
Industrial ProcessesPlastic additiveEnhances durability and resistance
Solvent and lubricantUsed in various industrial applications

Table 2: Health Impact Studies

Study ReferencePopulation StudiedKey Findings
Vega et al. (2009)Agricultural workersCorrelation between urinary DETP levels and sperm DNA damage
Timchalk et al. (2007)General populationChronic exposure linked to thyroid hormone disorders

Mechanism of Action

Diethyl hydrogen phosphate exerts its effects primarily through its interactions with enzymes and other proteins. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter . This mechanism is crucial for its potential therapeutic applications in treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl hydrogen phosphate is unique due to its specific reactivity and the types of reactions it undergoes. Its ability to act as a cholinesterase inhibitor sets it apart from other similar compounds, making it valuable in both research and industrial applications .

Biological Activity

Diethyl hydrogen phosphate (DEHP) is an organophosphate compound that has garnered attention due to its biological activity, particularly its potential effects on human health and the environment. This article explores the biological activity of DEHP, including its mechanisms of action, toxicological effects, and implications for endocrine disruption.

Chemical Structure and Properties

This compound is characterized by its phosphate group linked to two ethyl groups. Its chemical structure can be represented as follows:

C4H11O4P\text{C}_4\text{H}_{11}\text{O}_4\text{P}

This compound is a primary metabolite of various organophosphates and is often detected in biological samples as a biomarker for exposure to organophosphorus pesticides.

  • Inhibition of Acetylcholinesterase :
    DEHP, like other organophosphates, inhibits acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in prolonged stimulation of muscles and nerves, which can cause symptoms ranging from muscle twitching to respiratory failure .
  • Endocrine Disruption :
    Recent studies have highlighted DEHP's potential as an endocrine disruptor. In a study involving adult male rats, chronic exposure to DEHP resulted in thyroid hormone disorders, suggesting that DEHP interferes with thyroid hormone biosynthesis and regulation . Molecular docking studies indicated strong interactions between DEHP and enzymes involved in thyroid hormone metabolism, further supporting its role as a thyroid disruptor.

Toxicological Effects

The toxicological profile of DEHP indicates several adverse effects:

  • Neurotoxicity : Chronic exposure to organophosphates, including DEHP, has been associated with neurological sequelae. Studies have shown alterations in sperm chromatin condensation and potential impacts on reproductive health due to neurotoxic effects .
  • Metabolic Changes : DEHP exposure has been linked to metabolic disturbances in various animal models. For instance, it has been shown to affect serum levels of thyroid hormones without significantly altering sex hormone levels or sperm quality in rats .

Case Studies

  • Thyroid Dysfunction in Rats :
    A study assessed the effects of chronic DEHP exposure on male rats, revealing significant alterations in thyroid hormone levels and gene expression related to thyroid function. The findings suggested that DEHP could induce hyperthyroidism-like symptoms through disruption of thyroid hormone signaling pathways .
  • Human Exposure Assessment :
    Epidemiological studies have correlated urinary levels of dialkyl phosphates (including DEHP) with endocrine disorders in humans. These studies indicate a need for further investigation into the long-term health impacts of chronic exposure to organophosphates in agricultural settings .

Table 1: Summary of Biological Effects of this compound

Effect TypeDescriptionReference
NeurotoxicityInhibition of AChE leading to synaptic accumulation of acetylcholine
Endocrine DisruptionAltered thyroid hormone levels and gene expression
Metabolic DisturbanceChanges in metabolic indicators related to thyroid function

Table 2: Molecular Interactions with Thyroid Hormone-Related Proteins

Protein/EnzymeInteraction TypeImplication
Thyroid peroxidaseStrong bindingDisruption of hormone synthesis
Thyroid hormone receptorCompetitive inhibitionAltered signaling pathways
DeiodinaseModulation of activityImpact on hormone metabolism

Properties

IUPAC Name

diethyl hydrogen phosphate
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InChI

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)
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InChI Key

UCQFCFPECQILOL-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(O)OCC
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Molecular Formula

C4H11O4P
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Related CAS

2870-30-6 (hydrochloride salt), 31636-06-3 (chromium(+3) salt)
Record name Diethyl phosphate
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DSSTOX Substance ID

DTXSID1044699
Record name Diethyl hydrogen phosphate
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Molecular Weight

154.10 g/mol
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Physical Description

Colorless clear liquid; [MSDSonline], Solid
Record name Diethyl phosphate
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CAS No.

598-02-7, 53397-17-4, 51501-07-6, 52932-96-4
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Record name Phosphoric acid, diethyl ester
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